

Fluciclovine (18F) for imaging amino acid transport in tumors

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Compound of Interest		
Compound Name:	Fluciclovine (18F)	
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An In-depth Technical Guide to Fluciclovine (18F) for Imaging Amino acid Transport in Tumors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluciclovine (18F), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analogue radiotracer for Positron Emission Tomography (PET) imaging.[1][2] Marketed under the brand name Axumin®, it is approved by the U.S. Food and Drug Administration (FDA) for detecting suspected prostate cancer recurrence.[3][4] Its mechanism leverages the increased demand for amino acids in cancer cells, which upregulate specific amino acid transporters on their surface.[1][5] **Fluciclovine (18F)** is transported into tumor cells but, unlike natural amino acids, is not significantly metabolized or incorporated into proteins, allowing for a clear and stable imaging signal.[1][2][5] This guide provides a comprehensive technical overview of its mechanism, experimental protocols, and quantitative data from key studies in various oncological applications, including prostate, brain, and breast cancers.

Mechanism of Action and Cellular Uptake

Fluciclovine (18F) is a synthetic analog of the amino acid L-leucine.[2] Its utility in oncology is rooted in the biological characteristic of cancer cells to increase their uptake of amino acids to fuel rapid proliferation and protein synthesis.[1][3]





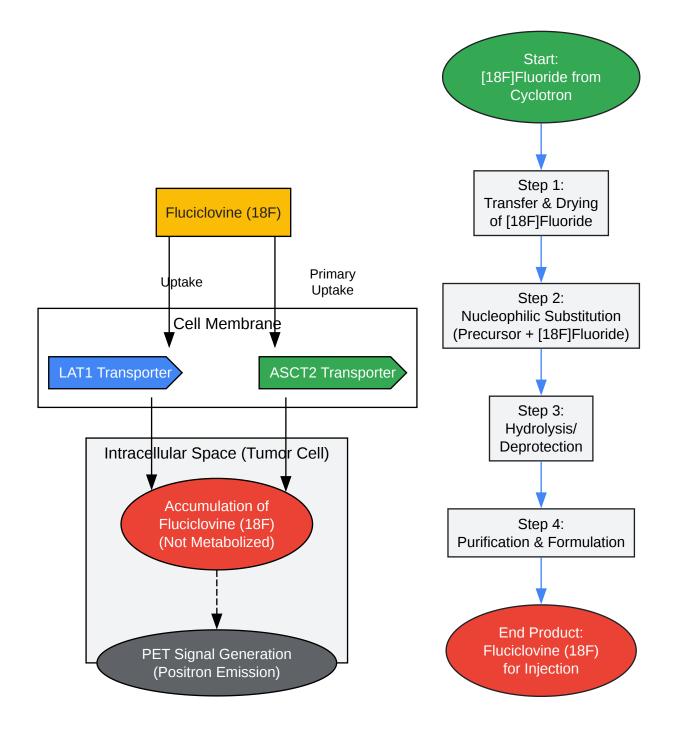


The primary mechanism involves its transport across the cell membrane by specific amino acid transporters that are overexpressed in malignant cells.[1][3][6] The key transporters implicated in **Fluciclovine (18F)** uptake are:

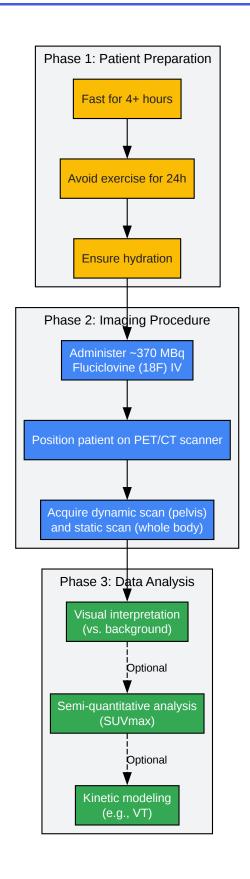
- Alanine-Serine-Cysteine Transporter 2 (ASCT2): A sodium-dependent transporter that plays a major role in the uptake of neutral amino acids.[1][3][6]
- L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter highly expressed in many cancers, including prostate cancer, which also contributes to Fluciclovine (18F) uptake.[1][3][6][7]

Once inside the cell, **Fluciclovine (18F)** is not incorporated into proteins or significantly metabolized.[1][2][5] This intracellular trapping leads to an accumulation of the radiotracer in tumor cells relative to surrounding healthy tissue. The fluorine-18 isotope emits positrons, which annihilate with electrons to produce gamma photons detected by the PET scanner, generating a high-contrast image that highlights areas of increased amino acid transport.[1]









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